N-(3-吡啶基)吲哚美辛酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Pyridyl)indomethacin Amide (PIA) is a novel non-steroidal anti-inflammatory drug (NSAID) derived from the indomethacin molecule. It is a derivative of indomethacin, a prescription NSAID used to treat inflammation and pain caused by arthritis, gout, and other conditions. PIA has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, and is a potent inhibitor of the enzyme, making it a promising alternative to other NSAIDs. PIA has been studied for its potential to treat a variety of conditions and diseases, including cancer, inflammation, and pain.

科学研究应用

Inhibition of COX-2 Enzyme

N-3PyIA is a potent and selective reversible inhibitor of the COX-2 enzyme. It selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . This makes it a valuable compound for research into anti-inflammatory drugs, as COX-2 is involved in the production of pro-inflammatory prostaglandins.

Anti-inflammatory Research

Due to its COX-2 inhibition properties, N-3PyIA is used in anti-inflammatory research. It helps in understanding the role of COX-2 in inflammatory diseases and the development of COX-2 selective inhibitors, which can potentially lead to treatments with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Cancer Research

COX-2 plays a significant role in tumorigenesis, and its inhibition by compounds like N-3PyIA is of interest in cancer research. By studying its effects on COX-2, researchers can explore potential therapeutic strategies for cancer prevention and treatment .

Neurological Studies

The compound’s ability to inhibit COX-2 also makes it relevant in neurological studies, particularly in the context of neuroinflammation and neurodegenerative diseases. It can be used to investigate the role of COX-2 in the central nervous system and its implications in conditions like Alzheimer’s disease .

Pain Management Research

N-3PyIA’s COX-2 inhibition suggests its utility in pain management research. It can contribute to the understanding of pain pathways and the development of new analgesics that target COX-2, offering potential alternatives to opioids .

Cardiovascular Studies

Since COX-2 inhibitors affect prostaglandin biosynthesis, N-3PyIA can be used in cardiovascular studies to explore the role of COX-2 in blood clotting and vascular functions. This could lead to insights into the prevention and treatment of cardiovascular diseases .

作用机制

Target of Action

The primary target of N-(3-Pyridyl)indomethacin Amide, also known as N-3PyIA, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .

Mode of Action

N-3PyIA is a potent and selective reversible inhibitor of COX-2 . It selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . It is about 300-fold less potent as an inhibitor of human recombinant cox-1 .

Biochemical Pathways

The inhibition of COX-2 by N-3PyIA affects the Cyclooxygenase Pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins and other eicosanoids. These bioactive lipids play crucial roles in inflammation, pain, and other physiological responses.

Result of Action

The inhibition of COX-2 by N-3PyIA leads to a decrease in the production of prostaglandins and other eicosanoids . This can result in reduced inflammation, pain, and fever, which are commonly associated with increased prostaglandin production.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-Pyridyl)indomethacin Amide involves the reaction of 3-pyridylamine with indomethacin chloride in the presence of a base to form the amide product.", "Starting Materials": [ "3-pyridylamine", "indomethacin chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-pyridylamine to a solution of indomethacin chloride in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the formation of the amide bond.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization." ] } | |

CAS 编号 |

261755-29-4 |

产品名称 |

N-(3-Pyridyl)indomethacin Amide |

分子式 |

C₂₄H₂₀ClN ₃O₃ |

分子量 |

433.89 |

同义词 |

N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

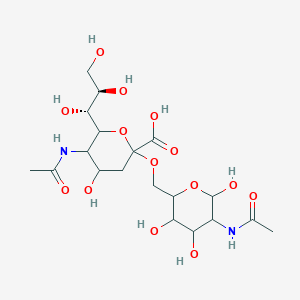

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)

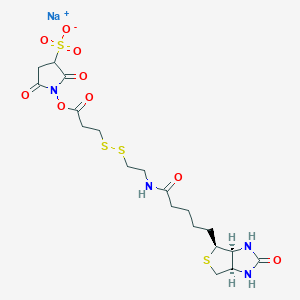

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)